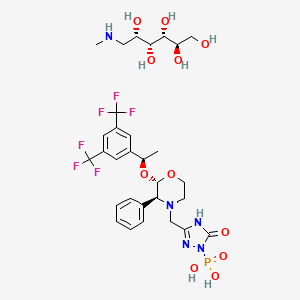
(1'R,2R,3R)-Defluoro Fosaprepitant Dimeglumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the medical field for its role in preventing nausea and vomiting caused by chemotherapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of starting materials are reacted in batches under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学研究应用
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used in the development of new antiemetic drugs and for studying the pharmacokinetics and pharmacodynamics of NK-1 receptor antagonists.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control processes.
作用机制
The mechanism of action of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptors in the brain. By blocking these receptors, the compound prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition reduces the emetic response, making it effective in preventing chemotherapy-induced nausea and vomiting.
相似化合物的比较
Similar Compounds
Fosaprepitant: The parent compound, also a selective NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used for similar medical applications.
Rolapitant: A long-acting NK-1 receptor antagonist with a similar mechanism of action.
Uniqueness
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific isomeric form, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness can influence its efficacy, safety profile, and overall therapeutic potential.
属性
分子式 |
C30H40F6N5O11P |
|---|---|
分子量 |
791.6 g/mol |
IUPAC 名称 |
[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19+,20+;4-,5+,6+,7+/m10/s1 |
InChI 键 |
BLKGRNBEVDABEV-KHKLRGDGSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


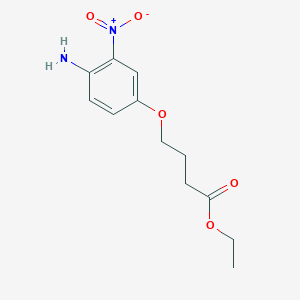
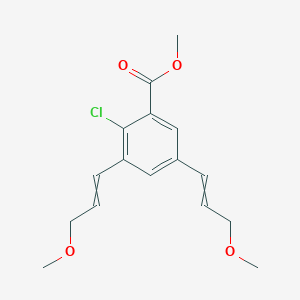

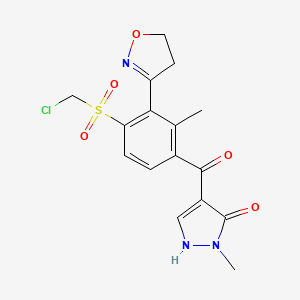

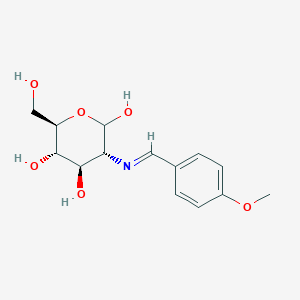
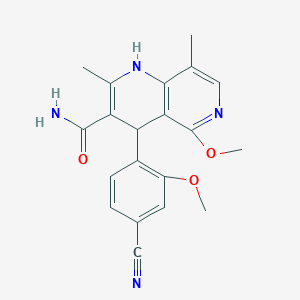

![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
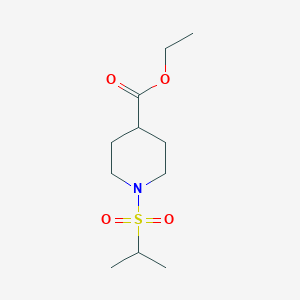

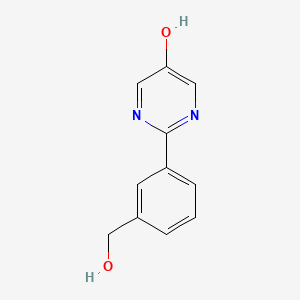
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

